N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a nicotinamide core substituted with a 2,4-dimethylphenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with 2-chloronicotinic acid, followed by the introduction of a methylthio group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(methylthio)benzamide
- N-(2,4-dimethylphenyl)-2-(methylthio)pyridine-3-carboxamide
- N-(2,4-dimethylphenyl)-2-(methylthio)isonicotinamide
Uniqueness
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern on the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of a 2,4-dimethylphenyl group and a methylthio group differentiates it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-7-13(11(2)9-10)17-14(18)12-5-4-8-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARTFQVJQVVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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